molecular formula C23H30N2O3 B11549146 2-(3,4-Dimethylphenoxy)-N'-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide

2-(3,4-Dimethylphenoxy)-N'-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide

Cat. No.: B11549146
M. Wt: 382.5 g/mol
InChI Key: UFZLIRCLSYBMMU-LFVJCYFKSA-N
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Description

2-(3,4-Dimethylphenoxy)-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a phenoxy group, a hexyloxy group, and an acetohydrazide moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenoxy)-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethylphenol with an appropriate acylating agent to form the phenoxyacetyl derivative. This intermediate is then reacted with hydrazine hydrate to yield the acetohydrazide. The final step involves the condensation of the acetohydrazide with 2-(hexyloxy)benzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and hexyloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenoxy)-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenoxy)acetohydrazide
  • 2-(3,4-Dimethylphenoxy)-N’-[(E)-[2-(methoxy)phenyl]methylidene]acetohydrazide
  • 2-(3,4-Dimethylphenoxy)-N’-[(E)-[2-(ethoxy)phenyl]methylidene]acetohydrazide

Uniqueness

2-(3,4-Dimethylphenoxy)-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-(2-hexoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H30N2O3/c1-4-5-6-9-14-27-22-11-8-7-10-20(22)16-24-25-23(26)17-28-21-13-12-18(2)19(3)15-21/h7-8,10-13,15-16H,4-6,9,14,17H2,1-3H3,(H,25,26)/b24-16+

InChI Key

UFZLIRCLSYBMMU-LFVJCYFKSA-N

Isomeric SMILES

CCCCCCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC(=C(C=C2)C)C

Canonical SMILES

CCCCCCOC1=CC=CC=C1C=NNC(=O)COC2=CC(=C(C=C2)C)C

Origin of Product

United States

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